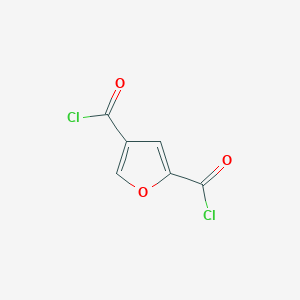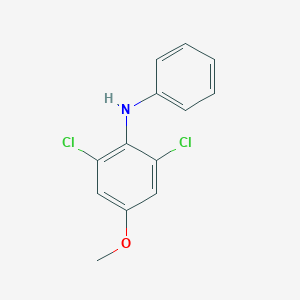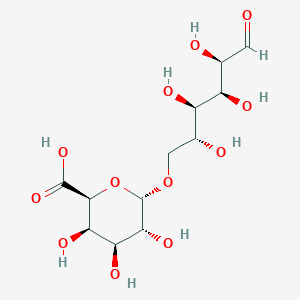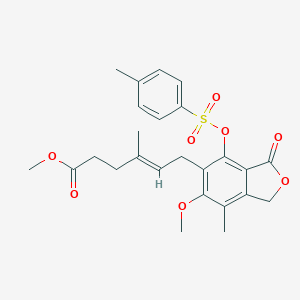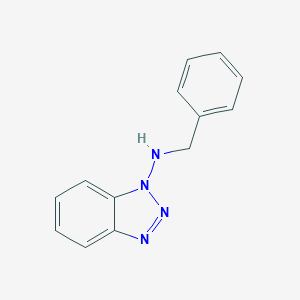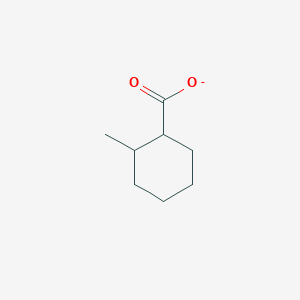
2-Methylcyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylcyclohexane-1-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MCHC and is a cyclic ester of 2-methylcyclohexanecarboxylic acid. MCHC is a colorless liquid that is soluble in water and other organic solvents.
Mécanisme D'action
The mechanism of action of MCHC is not fully understood. However, it is believed that MCHC interacts with various biological molecules, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. This interaction can lead to changes in the conformation and function of these molecules.
Effets Biochimiques Et Physiologiques
MCHC has been shown to have various biochemical and physiological effects. In vitro studies have shown that MCHC can inhibit the growth of cancer cells by inducing apoptosis. MCHC has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that MCHC can reduce the level of triglycerides and cholesterol in the blood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MCHC in lab experiments is its ease of synthesis. MCHC is also stable under various conditions, making it suitable for use in various experiments. However, one of the limitations of using MCHC in lab experiments is its low solubility in water, which can limit its use in aqueous solutions.
Orientations Futures
For the research on MCHC include exploring its potential as a drug carrier and investigating its use as a monomer for the synthesis of biodegradable polymers.
Méthodes De Synthèse
The synthesis of MCHC can be achieved through various methods, including the reaction of 2-methylcyclohexanecarboxylic acid with methanol in the presence of a catalyst. Another method involves the reaction of 2-methylcyclohexanecarboxylic acid with methanesulfonyl chloride followed by the addition of methanol. The yield of MCHC varies depending on the method used, and it can range from 50% to 90%.
Applications De Recherche Scientifique
MCHC has been extensively studied for its potential applications in various fields, including organic synthesis, drug delivery, and material science. In organic synthesis, MCHC has been used as a building block for the synthesis of various compounds. In drug delivery, MCHC has been used as a carrier for the delivery of drugs to specific targets. In material science, MCHC has been used as a monomer for the synthesis of various polymers.
Propriétés
Numéro CAS |
106044-97-7 |
|---|---|
Nom du produit |
2-Methylcyclohexane-1-carboxylate |
Formule moléculaire |
C8H13O2- |
Poids moléculaire |
141.19 g/mol |
Nom IUPAC |
2-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C8H14O2/c1-6-4-2-3-5-7(6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/p-1 |
Clé InChI |
VSKXJRZPVDLHFY-UHFFFAOYSA-M |
SMILES |
CC1CCCCC1C(=O)[O-] |
SMILES canonique |
CC1CCCCC1C(=O)[O-] |
Synonymes |
2-METHYLCYCLOHEXYLFORMATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



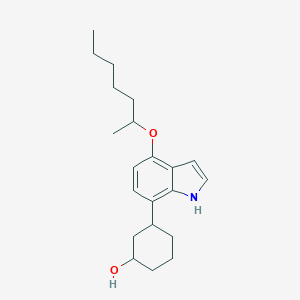
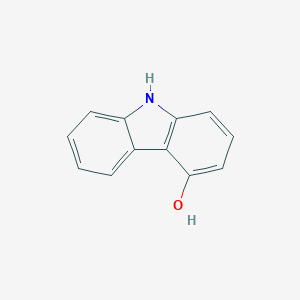
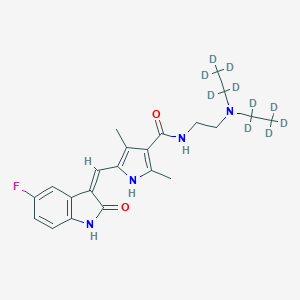
![[9,9'-Biphenanthrene]-10,10'-diol](/img/structure/B19973.png)
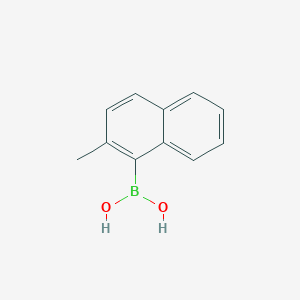
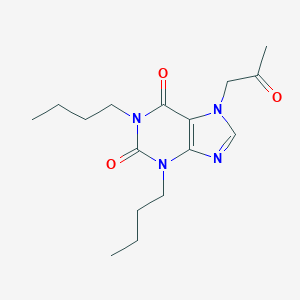
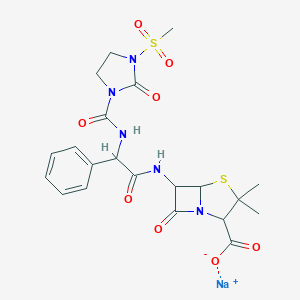
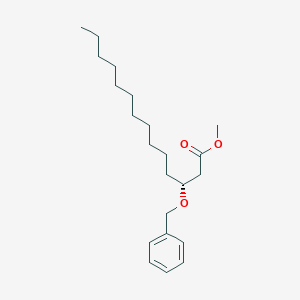
![(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B19988.png)
